Ethyl 4-(2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a synthetic organic compound that has garnered attention in recent years for its potential applications in chemistry, biology, medicine, and industry. Its complex structure includes various functional groups, providing diverse reactivity and potential for multiple scientific investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multi-step organic synthesis, beginning with the preparation of the intermediate compounds. One common method starts with the synthesis of 5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazole through the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form an acyl chloride intermediate, which is then reacted with thiosemicarbazide. Subsequent steps involve the incorporation of ethyl 4-aminobenzoate and other reagents under controlled conditions such as specific temperature, solvents, and catalysts.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to manage the exothermic reactions and increase yield. Optimization of reaction conditions, such as solvent choice and temperature, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: : The thiadiazole ring can be oxidized under specific conditions.
Reduction: : The compound can be reduced using appropriate reducing agents to yield different products.
Substitution: : The functional groups present allow for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction reactions.
Solvents: : Dimethyl sulfoxide (DMSO) or acetonitrile depending on the reaction requirements.
Major Products
The major products formed from these reactions depend on the conditions applied. For example, oxidation might yield sulfoxide derivatives, while reduction may produce different thiadiazole analogs.
Scientific Research Applications
Ethyl 4-(2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate finds applications in multiple fields:
Chemistry: : Used as a precursor or intermediate in synthesizing complex molecules for research.
Biology: : Investigated for its biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: : Potential therapeutic uses in drug design and development due to its biological activity.
Industry: : Utilized in the development of novel materials with specific properties.
Mechanism of Action
The compound’s mechanism of action varies depending on its application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Compared to other similar compounds, Ethyl 4-(2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate stands out due to its unique structural features, such as the presence of a thiadiazole ring and trimethoxybenzamido group, which contribute to its distinct reactivity and biological properties.
Similar Compounds
Ethyl 4-(2-(thioacetamido)benzoate): : Lacks the thiadiazole and trimethoxybenzamido groups.
Mthis compound: : Differing ester group alters its properties and reactivity.
This compound is thus a compound of significant interest, with unique characteristics and diverse applications across various scientific fields.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(3,4,5-trimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O7S2/c1-5-34-21(30)13-6-8-15(9-7-13)24-18(28)12-35-23-27-26-22(36-23)25-20(29)14-10-16(31-2)19(33-4)17(11-14)32-3/h6-11H,5,12H2,1-4H3,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKGYBWGZXEINX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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